Sulphetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Solasulfone is a sulfonamide.

Applications De Recherche Scientifique

Protective Role in Biological Systems

Sulphur-containing amino acids such as methionine, cysteine, and taurine, derivatives like glutathione and N-acetylcysteine, play a significant role in biological systems. They serve as antioxidants, protecting against free radicals, and act as chelating agents for heavy metals, aiding in detoxification. This highlights the importance of sulphur amino acids in cellular functions and health maintenance (Čolović et al., 2018).

Metal Sulphide Precipitation

Research on metal sulphide precipitation encompasses fundamental studies focusing on mechanisms at low concentrations, applied studies aimed at metal removal and reaction kinetics, and industrial applications like Acid Mine Drainage (AMD) treatment. However, the field lacks integration between fundamental and applied research, with applied studies often using flawed methods to evaluate the efficiency of the process. The development of robust measurement techniques to model particle behavior and understanding the complex aqueous chemistry involving multiple sulphide and metal species interactions pose significant challenges in this field (Lewis, 2010).

Renewable Energy Applications

Nanocrystals of metal sulfide materials are garnering interest for renewable energy applications due to their tunable electronic, optical, physical, and chemical properties. Strategies such as structural tuning, composition control, doping, and creating hybrid structures are explored to enhance the performance of metal sulfides in energy conversion. However, research should focus on addressing issues like dissolution, photocorrosion, and long-term durability in electrolytes during water splitting to fully exploit their potential (Chandrasekaran et al., 2019).

Pharmaceutical and Medicinal Significance

Sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogues, demonstrate a variety of pharmacological properties. Currently, over 150 FDA-approved sulfur (SVI)-based drugs are available, highlighting the significant role of these compounds in treating various diseases. This review underlines the importance of sulfur-based drugs in therapeutic applications such as antimicrobial, anti-inflammatory, antiviral, and anticancer agents (Zhao et al., 2018).

Environmental and Industrial Applications

Sulfur nanomaterials, including zero-dimensional sulfur nanomaterials, exhibit multiple structures, functions, and promising applications. Various synthetic methods and modification strategies are summarized, alongside applications in areas such as energy storage and conversion, photo/electro-catalysis, bio-imaging, and biomedicine therapy. This review also discusses the current advances, challenges, and future perspectives of sulfur nanomaterials, emphasizing the need for specialized studies on sulfur, its environmental behaviors, and applications (Jin et al., 2021).

Scientific Research Applications of Sulphetrone

Antituberculous Efficiency

Sulphetrone, also known as bis(-y-phenyl-n-propylamino) di phenylsulphonetetrasodlum sulphonate, has been noted for its low toxicity and high antituberculous efficiency. It has been effective against infections due to β-haemolytic streptococci and has shown curative effects in experimental tuberculosis in guinea pigs, both of human and bovine types (Brownlee & Kennedy, 1948). Another study highlighted its pharmacology and chemotherapy, emphasizing its reduced toxicity and high antibacterial activity (Brownlee, Green, & Woodbine, 1948).

Blood and Urine Concentrations

Research on blood and urine concentrations of free and hydrolyzed sulfones in leprosy patients under treatment with Sulphetrone provided insights into its pharmacokinetics. This study pointed out the importance of understanding how Sulphetrone is metabolized and its implications for treatment efficacy (SISTER H ROSS & F. Gemar, 1951).

Interaction with Other Drugs

The interaction of Sulphetrone with other drugs, like PAS, was studied to understand its effects on toxicity and pharmacodynamics. In mice, rabbits, and dogs, blood concentrations of Sulphetrone were higher when administered with PAS compared to Sulphetrone alone, indicating a potential for enhanced therapeutic efficacy (E. I. Short, 1954).

Leprosy Treatment

Sulphetrone was used in the treatment of leprosy. It showed rapid improvement in patients' general health and was noted for its low toxicity and cost-effectiveness. A comparative study with DDS, another sulfone drug, provided insights into the effectiveness of Sulphetrone in leprosy treatment (D. Anderson, 1952).

Therapeutic Use in Tuberculosis

The therapeutic use of Sulphetrone in tuberculosis was explored in various studies. Its role as an adjuvant in tuberculosis treatment was emphasized, highlighting its potential benefits in certain types of tuberculosis patients, especially those with early infiltrative lesions (Ronny Spaans, 1948).

Pharmacology of Sulfones

A broader perspective on the pharmacology of sulfones, including Sulphetrone, was provided, discussing their toxicological aspects and therapeutic potential, especially in relation to their use in tuberculosis treatment (E. Titus & J. Bernstein, 1949).

Therapeutic Advances in Leprosy

Sulphetrone's use in leprosy treatment was further explored, demonstrating encouraging results and highlighting its importance in improving the overall health of patients. This study underscored the significance of Sulphetrone in the treatment landscape of leprosy (F. Johansen & P. Erickson, 1950).

Comparative Studies in Leprosy Treatment

Comparative studies among Australian aborigines treated with Sulphetrone for leprosy provided critical data on its effectiveness and position in the therapeutic regimen for leprosy, considering its advantages over other sulfone derivatives (A. Humphry, 1953).

Early Pharmacologic Studies

The early pharmacologic and chemotherapeutic studies of Sulphetrone laid the groundwork for its application in modern medicine, especially in the treatment of tuberculosis and leprosy. These foundational studies were instrumental in understanding the drug's mechanism of action and therapeutic potential (M. Smith & E. Jackson, 1949).

Propriétés

Numéro CAS |

118-84-3 |

|---|---|

Nom du produit |

Sulphetrone |

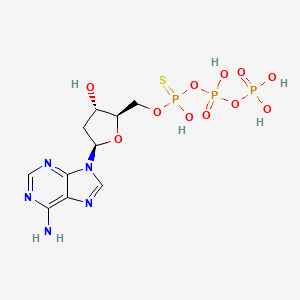

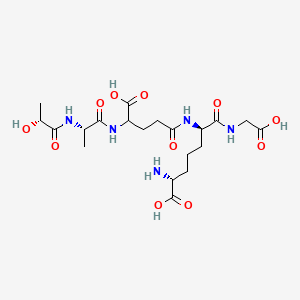

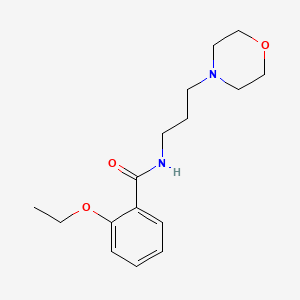

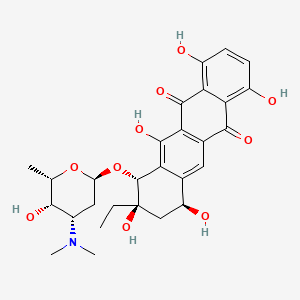

Formule moléculaire |

C30H32N2O14S5 |

Poids moléculaire |

804.9 g/mol |

Nom IUPAC |

1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid |

InChI |

InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |

Clé InChI |

HCCUQCPVNVAHMV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.